molecular formula C19H16N6O2 B11458061 N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11458061
M. Wt: 360.4 g/mol
InChI Key: WAEMRBFTRRFMLO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has gained attention in recent years due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a triazolo-pyrimidine core with methoxyphenyl and pyridinyl substituents, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through a catalyst-free, additive-free method under microwave conditions. This involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis offers a scalable and eco-friendly approach that could be adapted for larger-scale production. The use of microwave irradiation significantly reduces reaction times and enhances yields, making it a viable option for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of CDK2/cyclin A2, a key enzyme involved in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment . The molecular targets and pathways involved include the alteration of cell cycle progression and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substituents, which enhance its biological activity and selectivity. The combination of methoxyphenyl and pyridinyl groups contributes to its unique properties and potential as a therapeutic agent .

Properties

Molecular Formula

C19H16N6O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H16N6O2/c1-12-16(18(26)22-14-5-7-15(27-2)8-6-14)11-21-19-23-17(24-25(12)19)13-4-3-9-20-10-13/h3-11H,1-2H3,(H,22,26)

InChI Key

WAEMRBFTRRFMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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